Satoreotide trizoxetan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

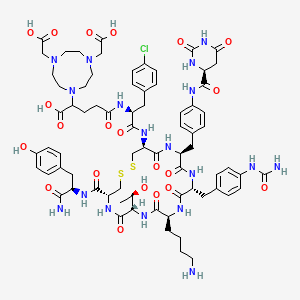

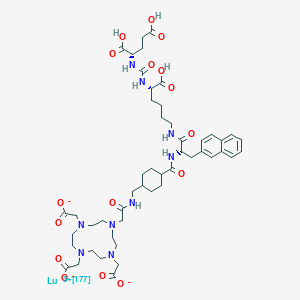

Satoreotide trizoxetan is a novel somatostatin receptor antagonist. It has gained attention for its high sensitivity and reproducibility in detecting and localizing neuroendocrine tumors. This compound is particularly significant in the field of nuclear medicine, where it is used as a radiolabeled imaging agent for positron emission tomography (PET) scans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of satoreotide trizoxetan involves the conjugation of a somatostatin analog with a chelator that can bind to radioactive isotopes. The process typically includes the following steps:

Peptide Synthesis: The somatostatin analog is synthesized using solid-phase peptide synthesis (SPPS).

Chelator Conjugation: The peptide is then conjugated with a chelator, such as DOTA, which can bind to radioactive isotopes like gallium-68.

Radiolabeling: The final step involves radiolabeling the conjugated peptide with gallium-68 under specific conditions of pH and temperature.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for clinical use. The production involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Satoreotide trizoxetan undergoes several types of chemical reactions, including:

Oxidation: The peptide can undergo oxidation, particularly at methionine residues.

Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.

Substitution: The chelator can undergo substitution reactions to bind different radioactive isotopes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various metal ions like gallium-68, lutetium-177, etc., under controlled pH and temperature conditions.

Major Products:

Oxidation: Oxidized peptide with altered methionine residues.

Reduction: Reduced peptide with broken disulfide bonds.

Substitution: Radiolabeled peptide with different metal ions.

Scientific Research Applications

Satoreotide trizoxetan has a wide range of scientific research applications:

Chemistry: Used in the study of peptide chemistry and radiolabeling techniques.

Biology: Helps in understanding the binding affinity and specificity of somatostatin receptors.

Medicine: Primarily used in nuclear medicine for PET imaging of neuroendocrine tumors. It aids in the diagnosis, staging, and treatment planning of these tumors.

Industry: Employed in the production of radiopharmaceuticals for clinical use

Mechanism of Action

Satoreotide trizoxetan exerts its effects by binding to somatostatin receptor 2 (SSTR2) on tumor cells. This binding allows for the visualization of tumors using PET imaging. The compound’s high affinity for SSTR2 ensures that it can effectively target and bind to neuroendocrine tumors, making it a valuable tool in the diagnosis and treatment of these cancers .

Comparison with Similar Compounds

- Gallium-68 DOTATATE

- Gallium-68 DOTATOC

- Lutetium-177 DOTATATE

Comparison: Satoreotide trizoxetan exhibits higher tumor-to-background ratios and sensitivity compared to gallium-68 DOTATOC. Its unique structure allows for better binding affinity and specificity to SSTR2, making it more effective in detecting and localizing neuroendocrine tumors .

This compound stands out due to its high sensitivity and reproducibility in imaging, making it a superior choice for PET scans in neuroendocrine tumor detection .

Properties

CAS No. |

1638746-88-9 |

|---|---|

Molecular Formula |

C73H95ClN18O21S2 |

Molecular Weight |

1660.2 g/mol |

IUPAC Name |

5-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C73H95ClN18O21S2/c1-39(93)61-70(109)86-55(68(107)82-49(62(76)101)30-43-11-19-47(94)20-12-43)38-115-114-37-54(85-65(104)50(31-40-5-13-44(74)14-6-40)80-57(95)22-21-56(71(110)111)92-28-26-90(35-59(97)98)24-25-91(27-29-92)36-60(99)100)69(108)84-52(33-41-7-15-45(16-8-41)78-64(103)53-34-58(96)88-73(113)87-53)67(106)83-51(32-42-9-17-46(18-10-42)79-72(77)112)66(105)81-48(63(102)89-61)4-2-3-23-75/h5-20,39,48-56,61,93-94H,2-4,21-38,75H2,1H3,(H2,76,101)(H,78,103)(H,80,95)(H,81,105)(H,82,107)(H,83,106)(H,84,108)(H,85,104)(H,86,109)(H,89,102)(H,97,98)(H,99,100)(H,110,111)(H3,77,79,112)(H2,87,88,96,113)/t39-,48+,49-,50+,51-,52+,53+,54-,55+,56?,61+/m1/s1 |

InChI Key |

MDDXVKPIPNUPBG-FDKGEFSASA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)CCC(C(=O)O)N6CCN(CCN(CC6)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC7=CC=C(C=C7)O)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CCC(C(=O)O)N6CCN(CCN(CC6)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate](/img/structure/B10854152.png)

![[6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10854165.png)

![(E)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854193.png)

![N-[3-[(4S)-2-amino-4-methyl-1-[(2S,4S)-2-methyloxan-4-yl]-6-oxo-5H-pyrimidin-4-yl]-2-chlorophenyl]-3-cyanobenzamide](/img/structure/B10854227.png)

![N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;hydrochloride](/img/structure/B10854233.png)